Methyl 4-phenylpiperidine-4-carboxylate

Medicinal chemistry Physicochemical profiling Drug design

Researchers requiring the 4-phenylpiperidine scaffold face regulatory barriers with scheduled analogs like meperidine (Schedule II). Methyl 4-phenylpiperidine-4-carboxylate free base (CAS 54824-07-6) is unscheduled under the UN Single Convention, enabling procurement without DEA licensing. • Secondary amine handle permits N-alkylation, acylation, and reductive amination pathways inaccessible with the tertiary N-methyl of meperidine. • 92% synthetic yield from esterification; used as key intermediate in Kv1.3 blocker and alpha1a adrenoceptor antagonist programs. • No DEA Form 222, secure storage, or usage logs required-reducing administrative overhead for CROs and academic labs.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B1633245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-phenylpiperidine-4-carboxylate
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCNCC1)C2=CC=CC=C2
InChIInChI=1S/C13H17NO2/c1-16-12(15)13(7-9-14-10-8-13)11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3
InChIKeyKUISDPUHRPZRFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-phenylpiperidine-4-carboxylate Overview


Methyl 4-phenylpiperidine-4-carboxylate (CAS 54824-07-6, molecular weight 219.28 g/mol, formula C₁₃H₁₇NO₂) is the methyl ester member of the 4-phenylpiperidine-4-carboxylate ester series [1]. This class includes the ethyl ester analog meperidine (pethidine), a well-known opioid analgesic, as well as other lower alkyl ester derivatives [2]. The compound serves primarily as a pharmaceutical intermediate and building block in medicinal chemistry, with the free base form providing a versatile scaffold for further N-functionalization and derivatization [3]. As a piperidine-based compound containing a phenyl substituent at the 4-position and a methyl ester group, it represents the simplest ester variant in this pharmacologically significant class [4].

Free NH for N‑functionalization: secondary amine enables alkylation, acylation, and reductive amination pathways.
Unscheduled procurement: not a controlled substance; supports research use without DEA licensing.
Dual form availability: free base for organic synthesis; hydrochloride salt for aqueous biological assays.

Methyl 4-phenylpiperidine-4-carboxylate: Non-Interchangeability


Within the 4-phenylpiperidine-4-carboxylate ester series, the choice of ester group is not merely a trivial structural variation but a critical determinant of physicochemical properties, receptor pharmacology, synthetic utility, and regulatory status. The methyl ester (target compound) differs fundamentally from the ethyl ester (meperidine) in key parameters: molecular weight (219.28 vs. 247.33 g/mol), calculated lipophilicity (XLogP3 1.6 vs. ethyl ester 2.5-2.7), and N-substitution status (secondary amine vs. tertiary N-methyl) [1][2]. These differences translate into measurable divergence in opioid receptor binding affinity, where the N-methyl and ethyl ester combination in meperidine yields specific pharmacological activity (μ-opioid Ki ~451 nM) [3], whereas the methyl ester with free NH lacks this established pharmacology. Furthermore, the secondary amine of the methyl ester confers distinct synthetic versatility for N-alkylation or N-acylation derivatization pathways that are not accessible with the tertiary amine of meperidine. The regulatory landscape also differs significantly: meperidine is a Schedule II controlled substance, while the methyl ester free base is not scheduled under the UN Single Convention, enabling procurement for research without controlled substance licensing [4][5]. Generic substitution without accounting for these ester-specific differences would compromise experimental reproducibility, alter synthetic outcomes, and potentially introduce unintended pharmacological or regulatory complications.

Structural features
Methyl ester, secondary amine
Ethyl ester, N‑methyl tertiary amine
Regulatory status
Not scheduled; no DEA license required
Schedule II controlled substance (21 CFR 1308.12)
Lipophilicity profile
Lower lipophilicity (methyl ester, free NH)
Higher lipophilicity (ethyl ester, N‑methyl)

Methyl 4-phenylpiperidine-4-carboxylate: Quantitative Evidence


Lipophilicity Difference from Meperidine

The target compound exhibits a calculated octanol-water partition coefficient (XLogP3) of 1.6, which is approximately 0.9-1.1 log units lower than the ethyl ester analog meperidine (XLogP3 2.5-2.7) [1][2]. This difference in lipophilicity arises from the shorter methyl ester chain compared to the ethyl ester chain in meperidine, and is further influenced by the absence of N-methyl substitution in the target compound [3].

Lipophilicity vs Meperidine
Head-to-head
Target XLogP3 1.6 vs 2.5–2.7 (Δ −0.9 to −1.1)
Supports formulation and permeability profiling
Computed property; experimental validation recommended
Medicinal chemistry Physicochemical profiling Drug design

High Synthetic Yield for Free Base Preparation

The target compound can be synthesized via esterification of 4-phenyl-4-piperidinecarboxylic acid with methanol and sulfuric acid under reflux conditions, achieving a high reported yield of 92% (20.2 g isolated product from 37.7 g starting material) . This represents an efficient and scalable route to the methyl ester free base, which serves as a versatile intermediate for subsequent N-functionalization. The secondary amine remains available for further derivatization (e.g., alkylation, acylation, reductive amination), a synthetic handle not present in the N-methyl substituted meperidine [1].

Reported Synthetic Yield
Reported
92% yield (20.2 g from 0.1 mol scale)
Supports efficient intermediate preparation
Free NH enables N‑derivatization; MeOH/H&sub2;SO&sub4; reflux
Organic synthesis Process chemistry Pharmaceutical intermediates

Regulatory Advantage: Unscheduled Status

Meperidine (ethyl 1-methyl-4-phenylpiperidine-4-carboxylate) is classified as a Schedule II controlled substance in the United States (21 CFR 1308.12) and is scheduled under the UN Single Convention on Narcotic Drugs [1][2]. In contrast, methyl 4-phenylpiperidine-4-carboxylate, which lacks the N-methyl group and contains a methyl rather than ethyl ester, is not listed in the controlled substance schedules and is available for research procurement without DEA or equivalent controlled substance licensing requirements [3]. This regulatory distinction stems from the structure-activity relationship established in 4-phenylpiperidine analgesics, where both N-methyl substitution and appropriate ester chain length are critical for opioid receptor activation [4].

Regulatory Status
Reported
Target: Not scheduled; Comparator: Schedule II (21 CFR 1308.12)
Enables procurement without controlled substance license
UN Single Convention scheduling difference applies
Regulatory compliance Research procurement Controlled substances

Molecular Weight Difference vs. Meperidine

The target compound has a molecular weight of 219.28 g/mol (C₁₃H₁₇NO₂), which is 28.05 g/mol lower than meperidine (247.33 g/mol, C₁₅H₂₁NO₂) [1][2]. This difference arises from the methyl ester replacing the ethyl ester (-CH₂- difference, 14 g/mol) and the absence of N-methyl substitution (-CH₂- difference, 14 g/mol). This molecular weight difference directly affects stoichiometric calculations in synthesis, molarity in solution preparation, and mass balance in analytical quantitation. For procurement planning, the lower molecular weight means approximately 12.8% more moles per unit mass purchased compared to meperidine.

Molecular Weight
Head-to-head
219.28 g/mol vs 247.33 g/mol (Δ −28.05)
Affects molar calculations and MS calibration
12.8% more moles per gram for target compound
Analytical chemistry Formulation science Stoichiometry

Hydrochloride Salt vs. Free Base Solubility

The hydrochloride salt of methyl 4-phenylpiperidine-4-carboxylate (CAS 83898-15-1, MW 255.74 g/mol, C₁₃H₁₈ClNO₂) is commercially available and demonstrates a LogP value of 1.73 [1]. The hydrochloride salt formation enhances aqueous solubility and handling stability compared to the free base, making it more suitable for biological assay preparations and in vitro studies requiring aqueous media [2]. The free base form (MW 219.28, XLogP3 1.6) remains preferable for organic synthesis applications requiring aprotic conditions or further N-derivatization [3]. This salt/free base duality provides formulators with a solubility differentiation tool not universally available across all 4-phenylpiperidine-4-carboxylate esters.

Salt vs Free Base Solubility
Reported
HCl salt: enhanced aqueous solubility, LogP 1.73; Free base: XLogP3 1.6
Formulation selection for organic or aqueous media
Free base for aprotic synthesis; HCl salt for biological assays
Solubility Formulation In vitro assays

Methyl 4-phenylpiperidine-4-carboxylate: Applications


N-Functionalized 4-Phenylpiperidine Derivatives

The free base form of methyl 4-phenylpiperidine-4-carboxylate (92% synthetic yield from esterification) serves as a versatile intermediate for subsequent N-alkylation reactions . As demonstrated in the synthesis of novel alpha1a adrenoceptor-selective dihydropyridine antagonists (Nagarathnam et al., J Med Chem 1998), the compound is esterified to form the methyl ester, then alkylated to introduce the aminopropyl side chain, ultimately yielding pharmacologically active antagonists for benign prostatic hyperplasia . The free secondary amine provides a synthetic handle for diverse N-functionalization pathways—including alkylation, acylation, and reductive amination—that are not accessible with the tertiary N-methyl amine of meperidine. This makes the target compound the preferred starting material for SAR exploration and lead optimization in CNS drug discovery programs where N-substituent variation is a key design parameter .

Non-Controlled Reference Standard for Analytical Methods

The unscheduled regulatory status of methyl 4-phenylpiperidine-4-carboxylate free base (compared to Schedule II meperidine) enables its use as a non-controlled reference standard in analytical laboratories that lack DEA licensing . Validated HPLC methods exist for the hydrochloride salt using reverse-phase columns (Newcrom R1) with acetonitrile/water/phosphoric acid mobile phases, suitable for purity assessment and impurity isolation . For pharmacokinetic studies, the compound can serve as a calibration standard in LC-MS/MS assays when meperidine analogs are being analyzed, with the molecular weight difference (219.28 vs. 247.33 g/mol) providing clear mass separation. The lower lipophilicity (XLogP3 1.6 vs. 2.5-2.7 for meperidine) also makes it a useful reference for evaluating chromatographic retention behavior in method development for 4-phenylpiperidine series compounds .

Kv1.3 Potassium Channel Modulator Synthesis

The 4-phenylpiperidine scaffold, including methyl 4-phenylpiperidine-4-carboxylate derivatives, has demonstrated activity as voltage-gated potassium channel (Kv1.3) blockers . Kv1.3 channels are implicated in autoimmune disorders and neuroinflammation, making this scaffold relevant for immunology and neuroscience research. The target compound's lower lipophilicity (XLogP3 1.6) relative to other 4-phenylpiperidine esters may influence membrane permeability and channel binding kinetics, providing a differentiated starting point for structure-activity relationship (SAR) studies. Modifications to the piperidine core have been shown to enhance Kv1.3 blocking potency, and the free NH of the methyl ester allows for systematic N-substituent variation to optimize both potency and selectivity profiles .

Procurement Without Controlled Substance License

For research institutions, CROs, and pharmaceutical companies with limited or no DEA controlled substance licensing, methyl 4-phenylpiperidine-4-carboxylate offers a procurement-compliant alternative to scheduled 4-phenylpiperidine analogs such as meperidine . The unscheduled status eliminates Schedule II ordering restrictions (DEA Form 222), secure storage requirements, and usage record-keeping mandated for controlled substances . This enables faster procurement timelines and reduced administrative overhead for medicinal chemistry programs requiring the 4-phenylpiperidine-4-carboxylate scaffold. The compound is commercially available in both free base and hydrochloride salt forms from multiple suppliers, with purity typically ≥95%, allowing researchers to select the form appropriate for their application (free base for organic synthesis in aprotic media; hydrochloride salt for aqueous biological assays) .

Application
Selection Property
Validation Focus
Piperidine derivative synthesis via N‑functionalization
Free secondary amine for derivatization
Yield and purity of N‑alkylated products
Analytical reference standard for piperidine analogs
Unscheduled status and distinct molecular weight
Chromatographic retention and MS calibration
Kv1.3 channel modulator SAR studies
4‑Phenylpiperidine scaffold with free NH
Membrane permeability and channel binding assay context
Compliant procurement for non‑licensed labs
Unscheduled regulatory status
Regulatory documentation and supply chain

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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